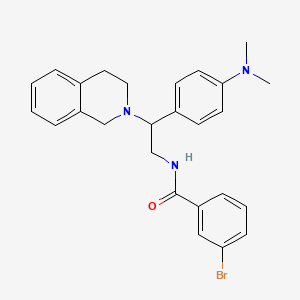
3-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)benzamide is an intriguing compound that has captured the attention of researchers across various fields. This compound, with its complex molecular structure, demonstrates unique properties making it significant in scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)benzamide typically involves multi-step organic reactions. The process starts with the halogenation of a benzamide precursor to introduce the bromo group. Subsequent steps involve the formation of the dihydroisoquinolin-2(1H)-yl moiety and the coupling of this intermediate with a 4-(dimethylamino)phenyl)ethyl derivative under specific catalytic conditions.
Industrial Production Methods
Industrial-scale synthesis requires optimization of reaction conditions for higher yield and purity. This often involves the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce by-products.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically with reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction of the compound can be achieved using reagents such as lithium aluminum hydride, resulting in the reduction of functional groups to simpler forms.
Substitution: The bromo group in the compound is susceptible to nucleophilic substitution reactions, often replaced by nucleophiles such as hydroxide or amine groups.
Common Reagents and Conditions
Common reagents used include halogenating agents, oxidizing agents, reducing agents, and various catalysts. Reactions are typically carried out under controlled temperatures, pressures, and pH conditions to ensure selectivity and efficiency.
Major Products
The major products of these reactions include various substituted benzamides and isoquinolines, depending on the type of reaction and the conditions used.
科学的研究の応用
3-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)benzamide has a broad range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the design of new pharmaceuticals targeting specific pathways.
Industry: Utilized in the development of specialty chemicals and materials due to its unique structural features.
作用機序
Molecular Targets and Pathways
The mechanism of action of this compound often involves interaction with specific enzymes or receptors within biological systems. For instance, it may inhibit or activate certain pathways by binding to target proteins, influencing cellular processes such as signal transduction, cell proliferation, or apoptosis.
類似化合物との比較
Comparing 3-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)benzamide with similar compounds highlights its unique characteristics:
3-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)pyridine: While structurally similar, the pyridine derivative may exhibit different chemical reactivity and biological activity due to the nitrogen atom in the ring.
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)benzamide: The absence of the bromo group alters the compound’s electronic properties, affecting its reactivity and interaction with biological targets.
By focusing on its distinct structural features and reactivity, this compound stands out as a compound of significant interest in various scientific domains.
生物活性
3-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its enzymatic inhibition properties, synthesis methods, and relevant case studies.
- Molecular Formula : C26H28BrN3O
- Molecular Weight : 478.4 g/mol
- CAS Number : 946287-45-2
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Isoquinoline Moiety : This can be achieved through the Pictet-Spengler reaction.
- Bromination : The benzamide moiety is brominated using agents like N-bromosuccinimide (NBS).
- Final Coupling : The final structure is formed by coupling the brominated benzamide with the isoquinoline derivative .
Enzyme Inhibition
Recent studies have highlighted the compound's potential as a selective inhibitor of butyrylcholinesterase (BChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's.
- Inhibitory Activity :
- The compound exhibits significant inhibitory activity against BChE with an IC50 value that suggests effective binding and inhibition.
- Molecular docking studies indicate that it targets both the catalytic active site (CAS) and peripheral anionic site (PAS) of BChE, enhancing its selectivity over acetylcholinesterase (AChE) .
Case Studies
- Study on Cholinesterase Inhibition :
- Blood-Brain Barrier Penetration :
Comparative Data Table
| Compound Name | Molecular Weight | BChE IC50 (µM) | AChE IC50 (µM) | BBB Penetration |
|---|---|---|---|---|
| This compound | 478.4 | 14.80 ± 5.45 | Not specified | Good |
| Compound A | 450.0 | 10.00 ± 0.50 | 20.00 ± 1.00 | Moderate |
| Compound B | 500.0 | 12.00 ± 0.75 | Not specified | High |
特性
IUPAC Name |
3-bromo-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28BrN3O/c1-29(2)24-12-10-20(11-13-24)25(17-28-26(31)21-8-5-9-23(27)16-21)30-15-14-19-6-3-4-7-22(19)18-30/h3-13,16,25H,14-15,17-18H2,1-2H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFWFKURKCYSFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)Br)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














